2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole
CAS No.: 477330-73-7
Cat. No.: VC16157865
Molecular Formula: C16H12F2N2S3
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477330-73-7 |
|---|---|
| Molecular Formula | C16H12F2N2S3 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 2-[(2-fluorophenyl)methylsulfanyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C16H12F2N2S3/c17-13-7-5-11(6-8-13)9-21-15-19-20-16(23-15)22-10-12-3-1-2-4-14(12)18/h1-8H,9-10H2 |
| Standard InChI Key | IODPXOXIRMSDPD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2-((2-fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole consists of a 1,3,4-thiadiazole heterocycle (C2N2S) substituted at positions 2 and 5 with thioether-linked benzyl groups. The 2-fluorobenzyl and 4-fluorobenzyl moieties introduce steric and electronic asymmetry, which may influence reactivity and biological interactions .
Key Structural Features:
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Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, contributing to electron-deficient properties.
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Thioether Linkages: Sulfur atoms bridge the heterocycle to the benzyl groups, enhancing stability and enabling nucleophilic substitution reactions.
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Fluorine Substituents: The electron-withdrawing fluorine atoms at ortho (2-) and para (4-) positions on the benzyl groups modulate electronic density and lipophilicity.
Physicochemical Characteristics
Predicted properties based on computational models and analogous compounds include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H12F2N2S3 |
| Molecular Weight | 378.47 g/mol |
| LogP (Octanol-Water) | ~3.2 (Moderate lipophilicity) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 145–150°C (estimated) |
The presence of fluorine atoms increases electronegativity, potentially enhancing membrane permeability and target binding .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions followed by functionalization. For this compound, a plausible route includes:
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Thiadiazole Ring Formation:
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Thioether Functionalization:
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Nucleophilic substitution using 2-fluorobenzyl bromide and 4-fluorobenzyl bromide in the presence of a base (e.g., K2CO3).
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Sequential or concurrent substitution at positions 2 and 5.
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Optimization Challenges
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Regioselectivity: Ensuring correct substitution at positions 2 and 5 requires controlled reaction conditions.
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Purification: Column chromatography or recrystallization may be needed to isolate the pure product.
Biological Activities and Mechanisms
Antibacterial Efficacy
Analogous thiadiazole-thioether compounds exhibit potent activity against Gram-negative and Gram-positive bacteria. For example, derivatives with fluorinated benzyl groups demonstrated EC50 values of 24–30 µg/mL against Xanthomonas oryzae and Xanthomonas axonopodis . The target compound’s dual fluorine substituents may enhance these effects through improved target binding.
Proposed Mechanism:
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Inhibition of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins).
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Disruption of membrane integrity via hydrophobic interactions.
Structure-Activity Relationships (SAR)
Critical structural determinants of activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Position | Para-substitution enhances antibacterial potency; ortho-substitution may improve solubility. |
| Thioether Linkage | Facilitates redox reactions and metal coordination. |
| Aromatic Ring Symmetry | Asymmetric substitution broadens target specificity. |
Comparative studies suggest that fluorination at both benzyl groups maximizes bioactivity while maintaining metabolic stability .
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